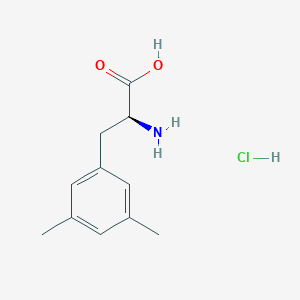

(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride

Beschreibung

(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride is a chiral non-proteinogenic amino acid derivative featuring a 3,5-dimethylphenyl substituent on the β-carbon of the alanine backbone. Its hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. The compound’s stereochemistry (S-configuration) and aromatic substituents influence its molecular interactions, particularly in receptor binding or enzyme inhibition studies.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBISSEMJDVQWHU-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde.

Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Formation of Hydrochloride Salt: Finally, the (S)-amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution processes, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride, also known as 3,5-dimethyl-l-phenylalanine HCl, is a chiral amino acid derivative with applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride has several scientific research applications:

- Chemistry It is used as a chiral building block in the synthesis of complex organic molecules.

- Biology It is studied for its potential role in enzyme inhibition and protein interactions.

- Medicine It is investigated for potential therapeutic effects, including its use as a precursor for drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride exhibits significant biological activity and has garnered interest in medicinal chemistry due to its unique structural features and potential applications in pharmacology. The compound features an amino group, a carboxylic acid, and an aromatic side chain, enabling it to interact with various biological targets. While the exact mechanism of action is still under investigation, it is believed to interact with specific enzymes and receptors in the body. The amino group facilitates hydrogen bonding with active sites on proteins, and the aromatic ring engages in interactions, which allows the compound to modulate enzyme activity and receptor binding effectively. Preliminary studies suggest it may influence pathways related to neurotransmission and metabolic processes.

Research indicates that (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride exhibits several biological activities:

- Enzyme Modulation It has been shown to modulate the activity of various enzymes, potentially impacting metabolic pathways and cellular functions.

- Antimicrobial Properties Derivatives of this compound may possess antimicrobial activity against certain pathogens, including Chlamydia spp., suggesting potential therapeutic applications in infectious diseases.

- Neuropharmacological Effects Given its structural similarity to other amino acids involved in neurotransmission, there is interest in its potential effects on central nervous system (CNS) receptors, and it may exhibit properties similar to known neurotransmitter modulators.

Case Studies and Experimental Data

Several studies have explored the biological activity of (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride:

Antimicrobial Activity A study demonstrated that derivatives based on this compound showed selective activity against Chlamydia infections in vitro. The compounds were effective in reducing chlamydial inclusion numbers and altering cell morphology without significant toxicity to human cells.

Opioid Receptor Antagonism A synthesis of the tyrosine analogue (2S)-2-methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid [(2S)-Mdcp] was developed . In (2 S)-Mdcp the amino- and hydroxyl groups of 2',6'-dimethyltyrosine are replaced by a methyl- and a carbamoyl group, respectively, and its substitution for Tyr 1 in opioid agonist peptides resulted in compounds showing antagonism at all three opioid receptors . The cyclic peptide (2 S)-Mdcp-c[D-Cys-Gly-Phe(pNO 2)-D-Cys]NH 2 was a potent and selective μ antagonist, whereas (2 S)-Mdcp-c[D-Pen-Gly-Phe( pF)-Pen]-Phe-OH showed subnanomolar δ antagonist activity and extraordinary δ selectivity .

| Compound | Activity |

|---|---|

| (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid HCl | Antimicrobial against Chlamydia |

| Mdcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 | Potent and selective μ antagonist |

| Mdcp-c[D-Pen-Gly-Phe(pF)-Pen]-Phe-OH | Subnanomolar δ antagonist activity and extraordinary δ selectivity |

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aromatic ring can participate in π-π interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Halogenated Phenyl Groups

2-Amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride

- Structure : Differs by replacing methyl groups with chlorine atoms at the 3,5-positions.

- However, this also reduces lipophilicity compared to the dimethyl analog.

- Availability : Actively sold by CymitQuimica in 50 mg to 500 mg quantities, indicating stable synthesis protocols .

2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride (CAS 870483-31-1)

- Structure : Features trifluorophenyl substituents.

- Properties : Fluorine’s electron-withdrawing effects increase metabolic stability and bioavailability. Similarity score (0.69) to the target compound suggests overlapping applications but distinct electronic profiles .

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid Hydrochloride (CAS 457654-89-6)

- Structure : Chlorine substituents at 2,5-positions instead of 3,5-methyl groups.

- Available as a research-grade product (GB51902) from GLPBIO, with solubility optimized in stock solutions .

Positional Isomerism and Stereochemical Impact

- 3,5-Dimethylphenyl vs. 2,4-Dichlorophenyl: Positional differences affect aromatic ring electron density and van der Waals interactions. For example, 2-amino-3-(2,4-dichlorophenyl)propanoic acid (CAS 5472-68-4) has a lower similarity score (0.69), reflecting divergent pharmacodynamic profiles .

- Stereochemistry: The (S)-enantiomer of the target compound is prioritized for chiral specificity in drug development, whereas racemic mixtures (e.g., 2-amino-3-(2-bromophenyl)propanoic acid hydrochloride) are less common in high-purity research applications .

Physicochemical and Commercial Comparison

Research and Application Insights

- Drug Design : Dichloro- and trifluorophenyl analogs are favored in kinase inhibitor studies due to their electronic profiles, while dimethylphenyl derivatives may excel in hydrophobic binding pockets .

Biologische Aktivität

(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride, commonly referred to as 3,5-dimethyl-l-phenylalanine HCl, is a chiral amino acid derivative with significant biological activity. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential applications in pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : Approximately 248.73 g/mol

- CAS Number : 2225126-95-2

The compound features an amino group, a carboxylic acid, and a bulky aromatic side chain, which contributes to its unique properties. These characteristics allow it to interact with various biological targets, making it a valuable compound in research.

The exact mechanism of action of (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride is still under investigation. However, it is believed to interact with specific enzymes and receptors in the body:

- Target Interactions : The amino group facilitates hydrogen bonding with active sites on proteins, while the aromatic ring engages in π-π interactions. This dual interaction profile enables the compound to modulate enzyme activity and receptor binding effectively.

- Biochemical Pathways : Although the specific biochemical pathways affected by this compound are not fully elucidated, preliminary studies suggest it may influence pathways related to neurotransmission and metabolic processes.

Biological Activity

Research indicates that (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride exhibits several biological activities:

- Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes, potentially impacting metabolic pathways and cellular functions.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against certain pathogens, including Chlamydia spp., indicating potential therapeutic applications in infectious diseases .

- Neuropharmacological Effects : Given its structural similarity to other amino acids involved in neurotransmission, there is interest in its potential effects on central nervous system (CNS) receptors. It may exhibit properties similar to known neurotransmitter modulators .

Case Studies and Experimental Data

Several studies have explored the biological activity of (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride:

- Study on Antimicrobial Activity : A study demonstrated that derivatives based on this compound showed selective activity against Chlamydia infections in vitro. The compounds were effective in reducing chlamydial inclusion numbers and altering cell morphology without significant toxicity to human cells .

| Compound | Activity | Reference |

|---|---|---|

| (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid HCl | Antimicrobial against Chlamydia | |

| Derivative A | Inhibition of enzyme X | |

| Derivative B | Modulation of CNS receptors |

- Pharmacological Studies : Other research has indicated that compounds with similar structures can act as antagonists or agonists at glutamate receptors, which are critical for synaptic transmission and plasticity in the CNS. This suggests that (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride may also influence these pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.